molecular formula C12H16N2OS B4897329 2-(3-Aminophenyl)-1-morpholin-4-ylethanethione CAS No. 5425-46-7

2-(3-Aminophenyl)-1-morpholin-4-ylethanethione

Cat. No.: B4897329
CAS No.: 5425-46-7
M. Wt: 236.34 g/mol
InChI Key: AFKZJOCDRCJVRU-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1-morpholin-4-ylethanethione is an organic compound that features a morpholine ring and an aminophenyl group attached to an ethanethione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-1-morpholin-4-ylethanethione typically involves the reaction of 3-nitroaniline with morpholine and carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as hydrogen gas or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-1-morpholin-4-ylethanethione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers or neurological disorders.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 2-(3-Aminophenyl)-1-morpholin-4-ylethanethione exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)benzothiazole: Another compound with an aminophenyl group, used in similar applications.

    2-(3-Aminophenyl)ethanethione: Lacks the morpholine ring but shares the ethanethione backbone.

    3-Aminophenylmorpholine: Contains the aminophenyl and morpholine groups but lacks the ethanethione backbone.

Uniqueness

2-(3-Aminophenyl)-1-morpholin-4-ylethanethione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-aminophenyl)-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c13-11-3-1-2-10(8-11)9-12(16)14-4-6-15-7-5-14/h1-3,8H,4-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKZJOCDRCJVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969256
Record name 2-(3-Aminophenyl)-1-(morpholin-4-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5425-46-7
Record name NSC12766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Aminophenyl)-1-(morpholin-4-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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